4-Chloro-2-(furan-3-yl)pyrimidine

Description

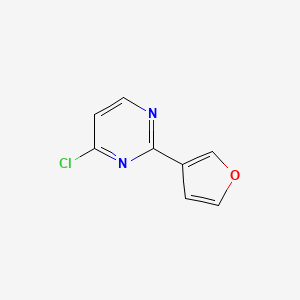

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(furan-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOGQDGVRHJUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260803-07-3 | |

| Record name | 4-Chloro-2-(3-furanyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260803-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Strategies and Methodologies for 4 Chloro 2 Furan 3 Yl Pyrimidine and Its Derivatives

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core

The formation of the pyrimidine ring, the central scaffold of the target molecule, is a well-established area of heterocyclic chemistry. Key methods involve the condensation of complementary fragments and cyclization reactions.

Condensation Reactions Utilizing 1,3-Dielectrophilic Components with Amidines/Urea (B33335) Derivatives

A cornerstone of pyrimidine synthesis is the condensation of a three-carbon dielectrophilic component with a nitrogen-containing nucleophile such as an amidine, urea, or guanidine. bu.edu.eg This [3+3] cycloaddition strategy is highly versatile. mdpi.com The classical Pinner synthesis, for instance, involves the reaction of 1,3-dicarbonyl compounds with amidines. slideshare.net Variations of this reaction, such as using β-keto esters or malonic esters, allow for the synthesis of a wide range of substituted pyrimidines. slideshare.net The reaction of amidines with β-dicarbonyl compounds is a typical method for producing 2-substituted pyrimidines. wikipedia.org Similarly, urea can be reacted with 1,3-dicarbonyl compounds to form 2-pyrimidinones, and guanidines yield 2-aminopyrimidines. wikipedia.org

This approach is foundational for creating diverse pyrimidine libraries due to the commercial availability of a wide array of amidine and urea derivatives. nih.gov For example, the condensation of benzaldehyde, cyclopentanone, and urea can yield a pyrimidine derivative. bu.edu.eg

Intramolecular Cyclization Pathways for Pyrimidine Ring Formation

Intramolecular cyclization offers another efficient route to the pyrimidine core. One such method involves the acid-catalyzed condensation of α-formylpropionate with urea, which is generated in situ, followed by an intramolecular cyclization under basic conditions to form thymine, a well-known pyrimidine derivative. oup.com Another example is the aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction between trifluorinated 2-bromoenones and amidines, which produces trifluoromethylated pyrimidines in high yields. organic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.combenthamdirect.com This technology has been successfully applied to the synthesis of pyrimidine derivatives. benthamdirect.comnih.govacs.orgresearchgate.net For instance, the Biginelli three-component cyclocondensation reaction, which combines a β-diketone, an aryl aldehyde, and (thio)urea, can be efficiently carried out under microwave irradiation to produce oxo- and thioxopyrimidines. tandfonline.com This method offers the advantages of rapid heating, simplicity, and often solvent-free conditions. tandfonline.com Microwave heating is particularly beneficial for reactions involving less reactive nucleophiles, such as aromatic amines. acs.org

Introduction of the Furan (B31954) Moiety at the Pyrimidine Ring

Once the pyrimidine core is established, the furan ring must be introduced at the 2-position. Carbon-carbon cross-coupling reactions are the premier methods for achieving this transformation.

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. youtube.com This reaction is instrumental in synthesizing aryl-substituted heterocycles. In the context of 4-chloro-2-(furan-3-yl)pyrimidine synthesis, a key step would involve the coupling of a 2-halopyrimidine derivative (e.g., 2-bromo or 2-chloropyrimidine) with a furan-3-boronic acid or its corresponding ester.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (the 2-halopyrimidine) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron species (the furan ring) is transferred to the palladium(II) complex, typically with the assistance of a base. youtube.com

Reductive Elimination: The two organic fragments (the pyrimidine and furan rings) couple, forming the desired product and regenerating the palladium(0) catalyst. youtube.com

The choice of catalyst, ligands, solvent, and base can significantly impact the reaction's yield and selectivity. youtube.com For instance, nickel-catalyzed Suzuki-Miyaura coupling has also been successfully employed for the preparation of 5-(furan-3-yl)pyrimidine. orgsyn.org

The following table provides a summary of the synthetic strategies discussed:

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Condensation Reactions | Formation of the pyrimidine ring via [3+3] cycloaddition. | 1,3-Dicarbonyl compounds, amidines, urea, guanidine. | bu.edu.egmdpi.comslideshare.netwikipedia.org |

| Intramolecular Cyclization | Formation of the pyrimidine ring through internal ring closure. | α-Formylpropionate, urea; 2-bromoenones, amidines. | oup.comorganic-chemistry.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate pyrimidine synthesis. | Biginelli reaction components, microwave reactor. | tandfonline.combenthamdirect.comnih.govacs.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling to introduce the furan moiety. | 2-Halopyrimidine, furan-3-boronic acid, palladium catalyst, base. | youtube.comorgsyn.org |

Alternative Transition Metal-Catalyzed Coupling Approaches

While traditional cross-coupling reactions are mainstays in forming carbon-carbon bonds, alternative transition metal-catalyzed methods offer unique advantages in terms of substrate scope and reaction conditions. For the synthesis of pyrimidine-furan scaffolds, methods that deviate from standard palladium or nickel catalysis are of growing interest. Copper-catalyzed reactions, for instance, present a cost-effective and efficient alternative. Research has shown that copper(I) and copper(II) salts can effectively catalyze P-C coupling reactions under microwave irradiation, a technique that could be extrapolated to C-C bond formation between a pyrimidine and a furan moiety. mdpi.com The mechanism in these copper-promoted reactions is thought to involve an oxidative addition where Cu(I) is oxidized to Cu(III). mdpi.com

Furthermore, transition-metal-free cross-coupling reactions are emerging as a sustainable approach. The use of a vortex fluidic device (VFD) has been shown to facilitate C-N bond formation at room temperature without a metal catalyst, a principle that holds promise for C-C coupling as well. researchgate.net Such methods avoid potential contamination of the final product with trace metals, which is particularly crucial in medicinal chemistry applications. researchgate.net The development of catalysts based on main group elements, such as phosphorus or bismuth, also provides sustainable alternatives to traditional heavy metal catalysts for cross-coupling reactions. illinois.edu

| Catalyst System | Reaction Type | Key Features |

| Copper(I) / Copper(II) Salts | P-C Coupling (analogy for C-C) | Cost-effective, proceeds via Cu(I)/Cu(III) cycle, can be enhanced by microwave irradiation. mdpi.com |

| Vortex Fluidic Device (VFD) | C-N Coupling (analogy for C-C) | Transition-metal-free, room temperature, avoids metal contamination. researchgate.net |

| Main Group Elements (P, Bi) | C-N, C-F Coupling | Sustainable alternative to heavy metals, high yields reported. illinois.edu |

Nucleophilic Addition of Furan-Derived Organometallic Reagents to Pyrimidine Precursors

A powerful strategy for constructing the pyrimidine-furan bond involves the attack of a nucleophilic furan species on an electrophilic pyrimidine ring. This is commonly achieved using furan-derived organometallic reagents, such as Grignard or organolithium reagents. researchgate.netnih.gov For example, a furan-3-yl Grignard reagent (3-furanylmagnesium bromide) can be added to a suitable chloropyrimidine precursor. The inherent polarity of the carbon-magnesium bond renders the furan ring nucleophilic, enabling it to attack an electron-deficient carbon on the pyrimidine ring, such as the C-2 or C-4 position, which is activated by the chloro- and nitrogen substituents.

Studies on the addition of Grignard reagents to cyanopyrimidines have revealed that the reaction pathway can be complex, sometimes leading to unusual dihydropyrimidine (B8664642) products alongside the expected ketones. nih.govacs.org The reaction temperature is a critical parameter; holding the reaction at 0°C can favor the formation of dihydropyrimidines, while higher temperatures may promote the desired addition at other sites. nih.govacs.org A plausible mechanism for side reactions involves the coordination of the Lewis acidic MgX₂ species to a pyrimidine nitrogen, which increases the electrophilicity at the C6 position, promoting attack by the Grignard reagent. acs.org The use of organolithium reagents provides an alternative, often more reactive, route to achieve similar transformations. researchgate.net

Reactions of Pyrimidine Intermediates with Furan-Bearing Electrophiles

In an alternative synthetic approach, a nucleophilic pyrimidine intermediate can be reacted with a furan-bearing electrophile. This "reverse polarity" strategy requires the generation of a pyrimidine organometallic species, for instance, by lithium-halogen exchange on a bromopyrimidine. The resulting lithiated pyrimidine is a potent nucleophile capable of reacting with a suitable electrophilic furan derivative.

While direct reactions of pyrimidine anions with furan electrophiles are less commonly documented for this specific scaffold, the principles are well-established in heterocyclic chemistry. The reactivity of perhalogenated pyrimidines, such as 5-chloro-2,4,6-trifluoropyrimidine, with various nucleophiles has been studied extensively. nih.gov These studies show that the C-4 position is generally the most susceptible to nucleophilic attack, followed by the C-2 position. nih.gov This inherent reactivity can be harnessed by creating a scenario where the pyrimidine acts as the nucleophile to attack a furan ring that has been rendered electrophilic by appropriate functionalization.

Incorporation and Functionalization of the Chloro Substituent

Halogenation Reactions of Pyrimidine Precursors

The most common method for introducing a chloro group onto a pyrimidine ring is through the chlorination of a pyrimidinone (or hydroxypyrimidine) precursor. thieme.deresearchgate.net Pyrimidinones exist in a tautomeric equilibrium with their corresponding hydroxypyrimidine form. Treatment of these precursors with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl group with a chlorine atom.

This transformation is a cornerstone of pyrimidine chemistry. For instance, 2-(trichloromethyl)pyrimidin-4-one derivatives can be converted to their corresponding 4-chloro-2-(trichloromethyl)pyrimidines by reacting with POCl₃. researchgate.net This sequential acylation/intramolecular cyclization followed by chlorination provides a versatile route to functionalized chloropyrimidines. thieme.deresearchgate.net Direct halogenation of the pyrimidine ring is also possible using various halogenating agents. growingscience.com For example, N-halosuccinimides or potassium halides with a hypervalent iodine(III) reagent can achieve regioselective halogenation under mild conditions. rsc.org

| Reagent | Precursor | Product Type | Key Features |

| Phosphorus Oxychloride (POCl₃) | Pyrimidin-4-one | 4-Chloropyrimidine (B154816) | Standard, robust method for converting hydroxyl to chloro group. researchgate.net |

| N-Halosuccinimides (e.g., NCS) | Pyrimidine | Halogenated Pyrimidine | Requires elevated temperatures or specific activation. rsc.org |

| Potassium Halides / PIDA | Pyrazolo[1,5-a]pyrimidines | C3-Halogenated derivatives | Environmentally friendly, regioselective, proceeds at room temperature in water. rsc.org |

Halogen Exchange Methodologies for Chloro Introduction

Halogen exchange, or "halex," reactions provide another avenue for introducing a chloro substituent. This method is particularly useful when the starting material is a more readily available fluoro- or bromopyrimidine. The exchange of fluorine for chlorine on a pyrimidine ring can be accomplished, although it often requires specific conditions to overcome the high strength of the C-F bond. The reactivity of different halogen-substituted positions on the pyrimidine ring can vary, allowing for selective exchange. For example, in 5-chloro-2,4,6-trifluoropyrimidine, the fluorine atoms at the C-4 and C-2 positions are more susceptible to nucleophilic displacement than the chlorine atom at C-5. nih.gov This differential reactivity can be exploited to selectively replace fluorine with other nucleophiles, and conceptually, a similar selective introduction of chlorine could be achieved under appropriate conditions.

Regioselective Synthesis and Isomer Control in Pyrimidine-Furan Scaffolds

Controlling the regiochemistry of substitution on the pyrimidine ring is paramount to obtaining the desired this compound isomer. The electronic properties of the pyrimidine ring, which is inherently electron-deficient, dictate that nucleophilic attack generally occurs preferentially at the C-4 and C-6 positions, followed by the C-2 position. The presence of existing substituents dramatically influences this selectivity.

In the case of 2,4-dichloropyrimidines, nucleophilic substitution is highly regioselective. Studies have shown that attack by amines, such as N-methylpiperazine, strongly favors displacement of the chlorine at the C-4 position over the C-2 position, especially at lower temperatures. researchgate.net This selectivity can be rationalized by considering both electronic and steric factors. The C-4 position is often more electrophilic and less sterically hindered than the C-2 position, which is flanked by two ring nitrogens. By carefully selecting the reaction conditions, such as temperature and solvent, it is possible to control the reaction outcome. researchgate.netrsc.org For instance, solvent choice has been shown to be able to switch the reaction pathway between forming O-substituted or N-substituted pyrimidines from the same starting materials. rsc.org This level of control is essential for directing the furan-coupling reaction to the C-2 position and the chlorination/retention of chlorine to the C-4 position to ensure the exclusive formation of the target isomer.

Chemical Transformations and Reactivity of 4 Chloro 2 Furan 3 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine (B1678525) Ring

The pyrimidine ring in 4-Chloro-2-(furan-3-yl)pyrimidine is electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is an excellent leaving group, making this position highly susceptible to displacement by a variety of nucleophiles.

Displacement of the Chloro Group by Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The chloro group at the C4 position of the pyrimidine ring can be readily displaced by a range of nucleophiles. This reaction is a cornerstone of pyrimidine chemistry, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives. researchgate.net

Amines: The reaction with primary and secondary amines is a frequently employed transformation in medicinal chemistry. nih.gov These reactions can be carried out under thermal conditions, often requiring an excess of the amine to act as a base for the generated acid. nih.gov For instance, the reaction of 4-chlorofuro[3,2-d]pyrimidine (B1591579) with piperidine (B6355638) in PEG 400 at 120 °C proceeds in high yield. nih.gov Similarly, various 2-amino-4-chloro-pyrimidine derivatives have been synthesized by reacting 2-amino-4-chloro-pyrimidine with different substituted amines in the presence of a base like triethylamine. nih.gov The reactivity of amines in these substitutions can be influenced by their basicity and steric hindrance.

Alcohols and Thiols: Alkoxides and thiolates are also effective nucleophiles for the displacement of the 4-chloro substituent. Reactions with sodium methoxide, for example, can lead to the corresponding methoxy-substituted pyrimidine. rsc.org Similarly, thiol compounds can react to form thioether derivatives. nih.gov The reaction with thiols can sometimes be complex, potentially leading to multiple products depending on the reaction conditions and the excess of the thiol nucleophile. nih.gov

| Nucleophile | Product | Reaction Conditions | Yield |

|---|---|---|---|

| Piperidine | 4-(Piperidin-1-yl)furo[3,2-d]pyrimidine | PEG 400, 120 °C, 5 min | 99% nih.gov |

| Aniline | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | Water, HCl (cat.), 80 °C | High nih.gov |

| Sodium Methoxide | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | Excess NaOMe | Not specified rsc.org |

| Thiophenol | 4-Thiophenoxy-pyrimidine derivative | Not specified | Not specified rsc.org |

Mechanistic Investigations of SNAr Pathways

The nucleophilic aromatic substitution on the pyrimidine ring generally proceeds through a bimolecular addition-elimination mechanism. This pathway involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group (the chloro atom at C4) to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemrxiv.org This intermediate is tetrahedral and negatively charged. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored.

Influence of Electronic and Steric Factors on SNAr Reactivity

The reactivity of the pyrimidine ring in SNAr reactions is significantly influenced by both electronic and steric factors.

Electronic Factors: The presence of electron-withdrawing groups on the pyrimidine ring enhances its reactivity towards nucleophiles by further decreasing the electron density of the ring and stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups would decrease the reactivity. The pKa of the nucleophile also plays a critical role; for instance, in the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines, the reaction proceeds well with anilines having a pKa ranging from 5.3 to 1.0. nih.gov

Steric Factors: Steric hindrance at the reaction center or on the nucleophile can significantly impede the SNAr reaction. For example, ortho-substituted anilines with a low pKa have been found to be unsuited as nucleophiles in the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov The size of the substituent on the nucleophile can affect the approach to the electrophilic carbon, slowing down the rate of reaction.

Electrophilic Aromatic Substitution (EAS) on Heterocyclic Rings

While the pyrimidine ring is generally unreactive towards electrophiles, the furan (B31954) moiety readily undergoes electrophilic aromatic substitution. This differential reactivity allows for selective functionalization of the furan ring.

Reactivity Profile of the Pyrimidine Ring under Electrophilic Conditions

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it resistant to electrophilic attack. researchgate.net The nitrogen atoms withdraw electron density from the ring, making the carbon atoms electrophilic in nature. Electrophilic substitution on an unsubstituted pyrimidine ring is difficult and requires harsh conditions. However, the presence of activating, electron-donating groups such as amino or hydroxyl groups can restore some of the π-electron density in the ring, allowing electrophilic substitution to occur, typically at the C-5 position. researchgate.net For this compound, which lacks strong activating groups on the pyrimidine ring, electrophilic attack is highly disfavored.

Reactivity Profile of the Furan Moiety under Electrophilic Conditions

In contrast to the pyrimidine ring, the furan ring is an electron-rich aromatic system and is highly reactive towards electrophiles. chemicalbook.com The oxygen atom in the furan ring can donate its lone pair of electrons to the aromatic system, increasing the electron density on the carbon atoms. Electrophilic substitution on furan is significantly faster than on benzene. chemicalbook.com

The preferred site for electrophilic attack on the furan ring is the C2 (or α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate formed by attack at the C3 (or β) position. chemicalbook.com In the case of this compound, the furan ring is attached at the C3 position. Therefore, the most likely positions for electrophilic attack on the furan moiety would be the C2 and C5 positions of the furan ring. Common electrophilic substitution reactions that furan undergoes include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

| Ring | Reactivity towards Nucleophiles | Reactivity towards Electrophiles |

|---|---|---|

| Pyrimidine | High (at C4) | Low |

| Furan | Low | High (at C2 and C5 of the furan ring) |

Oxidation and Reduction Reactions of the Furan Moiety

The furan ring in this compound is susceptible to both oxidation and reduction, though these reactions can be complicated by the presence of the pyrimidine ring.

Oxidation:

Oxidation of the furan moiety can lead to ring-opening or the formation of various oxidized products. researchgate.net Common oxidizing agents like sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid can cause the furan ring to open. pharmaguideline.com For instance, oxidation can yield maleic anhydride (B1165640) or furan-2-carboxylic acid derivatives under specific conditions. numberanalytics.com The presence of the electron-withdrawing pyrimidine ring can influence the reactivity of the furan, potentially making it less susceptible to oxidation compared to simple furans. In a related example, the oxidation of 4,6,7-trichloro-5-hydroxy-2-(2-pyrimidylamino)-2,3-dihydrobenzo[b]furan with phenyliodoso diacetate resulted in an unexpected oxidative recyclization, highlighting the complex reactivity possible. osi.lv

Reduction:

Reduction of the furan ring can yield dihydrofuran or tetrahydrofuran (B95107) derivatives. numberanalytics.com However, simple furans can be difficult to reduce to tetrahydrofuran without ring opening. pharmaguideline.com Catalytic hydrogenation is a common method for reducing the furan ring, though it can sometimes lead to secondary reactions. researchgate.net For furan derivatives with conjugated systems, such as 3-(furan-2-yl)-2-cyanopropenenitrile, selective reduction of the double bond without affecting the furan ring can be achieved using reagents like sodium borohydride (B1222165) or in situ generated 2-phenylbenzimidazoline. nih.gov This selectivity is crucial when aiming to preserve the furan core while modifying other parts of the molecule.

Table 1: Selected Reduction Reactions of Furan Derivatives

| Substrate | Reagent | Product | Yield (%) | Reference |

| 3-(Furan-2-yl)-2-cyanopropenenitrile | NaBH4 | 2-[(Furan-2-yl)methyl]propanedinitrile | 61 | nih.gov |

| 3-(Furan-2-yl)-2-cyanopropenenitrile | 2-Phenylbenzimidazoline (in situ) | 2-[(Furan-2-yl)methyl]propanedinitrile | 85 | nih.gov |

Ring-Opening and Ring-Cleavage Reactions of the Heterocyclic Frameworks

Both the furan and pyrimidine rings can undergo ring-opening or cleavage under specific conditions, leading to the formation of acyclic or rearranged products.

The furan ring is known to undergo ring-opening upon treatment with certain oxidizing agents. pharmaguideline.com Additionally, in tandem reactions, the furan ring can be opened to participate in subsequent cyclizations. For example, functionalized furo[2,3-d]pyrimidine-2,4-diones undergo a base-promoted tandem annulation reaction involving the ring-opening of the furyl ring, followed by a formal [3+2] cycloaddition. nih.gov

The pyrimidine ring, while generally more stable, can also be cleaved. The regioselectivity of nucleophilic attack on the pyrimidine ring, which can precede ring cleavage, is highly sensitive to the substituents present on the ring. wuxiapptec.comwuxiapptec.com

Cycloaddition Reactions Involving the Furan Ring

The furan ring of this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.com This [4+2] cycloaddition with a dienophile leads to the formation of a six-membered ring, providing a pathway to complex polycyclic structures. numberanalytics.com The reaction is often carried out under mild conditions, sometimes with the aid of a Lewis acid catalyst. numberanalytics.com

Furthermore, furan derivatives can participate in other types of cycloaddition reactions. For instance, furan-fused cyclobutanones have been used as C4 synthons in rhodium-catalyzed [4+2] and gold-catalyzed [4+4] cycloadditions to construct furan-fused lactams. nih.gov Oxyallyl-furan (4+3) cycloadditions have also been studied, with stereoselectivity being influenced by factors like stabilizing CH–π interactions. rsc.org Organocatalytically activated dienolates derived from 5-substituted-furan-2(3H)-ones can act as 2π-components in [8+2]-cycloadditions with 8,8-dicyanoheptafulvene. nih.gov

Derivatization and Functionalization Strategies beyond Direct Substitution

Beyond direct nucleophilic substitution at the chloro position, various other strategies can be employed to derivatize and functionalize this compound.

One approach involves modifying the furan ring. For instance, electrophilic substitution reactions such as nitration, bromination, and formylation can introduce functional groups onto the furan ring, although the presence of the pyrimidine ring may influence the position of substitution. pharmaguideline.comnumberanalytics.com

Another strategy involves reactions that modify the pyrimidine ring at positions other than the C4-chloro. While nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines are typically C-4 selective, exceptions exist where C-2 substitution is preferred, often influenced by the electronic nature of other substituents on the ring. wuxiapptec.com For example, 2-MeSO2-4-chloropyrimidine exhibits C-2 selectivity in reactions with alkoxides. wuxiapptec.com

Furthermore, derivatization can be achieved through more complex reaction sequences. For example, 4-chloro-2-(trichloromethyl)pyrimidines, synthesized through an acylation/cyclization-chlorination process, serve as versatile intermediates for a variety of pyrimidine derivatives. thieme.deresearchgate.net Lithium reagents can also be used for both addition and substitution reactions on chloropyrimidines. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Chemical Environment Analysis and Coupling Constants.

The ¹H NMR spectrum of 4-Chloro-2-(furan-3-yl)pyrimidine would provide critical information about the number of different types of protons and their neighboring environments. The furan (B31954) ring protons are expected to appear as distinct signals. The proton at the C2 position of the furan ring would likely be the most deshielded, appearing at the lowest field. The protons at the C4 and C5 positions of the furan ring would show characteristic coupling patterns. On the pyrimidine (B1678525) ring, the two protons would also exhibit specific chemical shifts influenced by the electron-withdrawing chloro group and the furan substituent.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-5 (Pyrimidine) | 8.5 - 8.8 | d | ~5.0 |

| H-6 (Pyrimidine) | 7.3 - 7.6 | d | ~5.0 |

| H-2 (Furan) | 8.0 - 8.3 | t | ~1.8 |

| H-5 (Furan) | 7.5 - 7.8 | dd | ~2.0, 1.0 |

| H-4 (Furan) | 6.7 - 7.0 | dd | ~2.0, 1.8 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization state and electronic environment. The carbon atoms of the pyrimidine ring would appear at characteristic chemical shifts, with the carbon atom bonded to the chlorine atom (C4) being significantly deshielded. The carbon atoms of the furan ring would also have predictable chemical shifts.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | 160 - 163 |

| C-4 (Pyrimidine) | 161 - 164 |

| C-6 (Pyrimidine) | 115 - 118 |

| C-5 (Pyrimidine) | 157 - 160 |

| C-2 (Furan) | 143 - 146 |

| C-3 (Furan) | 125 - 128 |

| C-4 (Furan) | 110 - 113 |

| C-5 (Furan) | 140 - 143 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).

Two-dimensional NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, confirming the connectivity of protons on both the pyrimidine and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the furan and pyrimidine rings by observing correlations between the furan protons and the pyrimidine carbons, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. This could be used to confirm the relative orientation of the furan and pyrimidine rings.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of chlorine and the correct number of carbon, hydrogen, nitrogen, and oxygen atoms. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly observable in the mass spectrum, providing further evidence for the presence of a chlorine atom in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation.

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected, such as the loss of a chlorine atom, the cleavage of the bond between the furan and pyrimidine rings, and the fragmentation of the individual heterocyclic rings. The masses of these fragments would be consistent with the proposed structure and help to confirm the identity of the compound.

Based on a comprehensive search of available scientific literature, detailed experimental data for the specific spectroscopic and analytical characterization of this compound is not publicly available. While general principles of the requested analytical techniques can be described, specific research findings, data tables, and detailed analyses for this particular compound are not present in the searched sources.

Without this foundational data, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on "this compound" and including detailed, factual research findings. Any attempt to do so would involve speculation or the use of data from related but distinct compounds, which would violate the core instructions of the request.

Computational Chemistry and Theoretical Studies of 4 Chloro 2 Furan 3 Yl Pyrimidine

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical studies are fundamental in characterizing the intrinsic properties of a molecule. For a compound like 4-Chloro-2-(furan-3-yl)pyrimidine, such calculations would provide a deep understanding of its stability, electronic properties, and reactive nature.

Density Functional Theory (DFT) for Optimized Geometries, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) has become a standard method for calculating the properties of molecular systems. jchemrev.comjchemrev.com For this compound, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be the first step. jchemrev.comjchemrev.com This calculation would yield the molecule's lowest energy three-dimensional structure, providing precise bond lengths and angles.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an experimental infrared (IR) spectrum. This comparison between calculated and experimental spectra is a powerful way to confirm the structure of a synthesized compound. sciensage.info Electronic properties such as dipole moment, total energy, and the distribution of electron density would also be determined, offering insights into the molecule's polarity and stability. jchemrev.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchemrev.comsciensage.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. jchemrev.com For this compound, mapping the HOMO and LUMO distributions would reveal which parts of the molecule are most likely to be involved in nucleophilic or electrophilic attacks.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. dergipark.org.trsciensage.info Color-coding is used to indicate different potential values: red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. dergipark.org.tr An MEP surface map of this compound would clearly identify the electron-rich regions (likely around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the furan (B31954) ring) and electron-poor regions, thus predicting the sites for chemical reactions.

Reaction Mechanism Investigations through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, providing details that are often difficult or impossible to observe experimentally.

Transition State Characterization and Reaction Pathway Elucidation

For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted carbon, computational modeling can identify the high-energy transition state structures. rsc.org By characterizing these transition states, chemists can understand the energy barriers of a reaction and predict its feasibility. The entire reaction pathway, from reactants through transition states to products, can be mapped out, providing a complete picture of the mechanism.

Thermodynamic and Kinetic Profiles of Chemical Transformations

By calculating the energies of reactants, transition states, and products, a complete thermodynamic and kinetic profile of a reaction can be constructed. Thermodynamic data, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), indicate whether a reaction is favorable and whether the products are more stable than the reactants. bohrium.com Kinetic data, primarily the activation energy derived from the transition state energy, determines the rate of the reaction. Such profiles would be essential for optimizing reaction conditions for the synthesis or further functionalization of this compound.

Molecular Recognition and Interaction Studies

Molecular recognition studies are crucial for understanding how a small molecule like this compound might interact with biological macromolecules, which is fundamental for drug discovery and design.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Currently, there are no specific molecular docking studies in the published literature for this compound. However, research on structurally related pyrimidine derivatives demonstrates the utility of this approach. For instance, various fused pyrimidine compounds have been docked against protein kinases like CDK-2 and EGFR to rationalize their inhibitory activity. Similarly, other pyrimidine-based molecules have been evaluated computationally as potential inhibitors of targets such as the anti-apoptotic protein Bcl-2 and thymidylate synthase. uni.lumdpi.comacs.org

A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein target. The results would be analyzed to predict binding energy and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, as shown in the sample data table below which illustrates typical outputs from such a study.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | LYS-78 | Hydrogen Bond |

| LEU-132 | Hydrophobic | ||

| PHE-180 | Pi-Pi Stacking | ||

| Protease Y | -7.2 | ASP-30 | Hydrogen Bond |

| VAL-82 | Hydrophobic |

Molecular Dynamics (MD) Simulations for Ligand-System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For a ligand-protein complex predicted by molecular docking, an MD simulation can assess the stability of the binding pose and the dynamics of the entire system.

Specific MD simulation studies for this compound are not available in current literature. In typical studies involving other small molecules, a docked complex is placed in a simulated physiological environment (a box of water molecules and ions). uni.lu The simulation then calculates the trajectory of atoms over a period of nanoseconds to microseconds. Analysis of this trajectory can reveal the stability of key interactions, conformational changes in the ligand or protein, and provide a more refined estimation of binding free energy.

Table 2: Typical Analysis from a Molecular Dynamics Simulation

| Parameter | Description | Typical Finding |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the ligand's pose from the initial docked position. | A low, stable RMSD suggests a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues in the protein. | Highlights flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Confirms the stability of key polar interactions. |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. These theoretical calculations can aid in the structural confirmation of newly synthesized compounds by comparing predicted spectra to experimental data.

There are no published studies that specifically report the computationally predicted spectroscopic properties for this compound. However, the methodology is well-established. For numerous related heterocyclic compounds, researchers have used DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to UV-Vis absorption spectra.

A theoretical study on this compound would first involve optimizing the molecule's geometry to its lowest energy state. Subsequently, frequency, NMR, and TD-DFT calculations would be performed to generate the predicted spectra, as illustrated in the hypothetical data table below.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| IR | C=N stretch | ~1650 cm⁻¹ |

| C-Cl stretch | ~750 cm⁻¹ | |

| ¹H NMR | Furan H | 6.5 - 8.0 ppm |

| Pyrimidine H | 7.5 - 9.0 ppm | |

| ¹³C NMR | Pyrimidine C-Cl | ~160 ppm |

| Furan C | 110 - 145 ppm | |

| UV-Vis | λmax | ~275 nm |

Structure Activity Relationship Sar Investigations in 4 Chloro 2 Furan 3 Yl Pyrimidine Analogues

Systematic Structural Modifications of the Pyrimidine (B1678525) Ring

The pyrimidine ring serves as a versatile scaffold in drug design, and its strategic modification is a key strategy to optimize pharmacokinetic and pharmacodynamic properties. humanjournals.comnih.gov The ability of the pyrimidine core to form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl ring often leads to improved biological activity. nih.gov Systematic modifications, such as the introduction of various substituents, can significantly alter the compound's interaction with biological targets. nih.govresearchgate.net

Influence of Substituents at Pyrimidine Positions 4, 5, and 6 on Molecular Interactions and Reactivity

Substitutions at the 4, 5, and 6-positions of the pyrimidine ring have a profound impact on the molecule's electronic properties, steric profile, and potential for hydrogen bonding, thereby influencing its biological activity.

Research on analogous pyrimidine-based compounds has demonstrated the significance of these positions. For instance, in a series of pyrimidine derivatives designed as bone anabolic agents, the nature of the substituents at the 4- and 6-positions was found to be crucial for activity. The presence of a 4-bromophenyl group at the 6-position was a key feature of the most active compounds. nih.gov This highlights that both the electronic nature and the steric bulk of the substituent at this position can significantly modulate biological outcomes.

Similarly, studies on pyrrolo[2,3-d]pyrimidines have shown that substitutions at the 4- and 5-positions can enhance inhibitory activity against certain enzymes. nih.gov The introduction of different functional groups at these positions can lead to altered binding affinities and selectivities for target proteins. For example, the presence of an amino group at position 4 is often a key feature for the activity of many pyrimidine-based inhibitors. nih.gov

The reactivity of the pyrimidine ring is also heavily influenced by its substituents. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. The specific placement of these groups is critical in directing chemical reactions and influencing the molecule's metabolic stability. humanjournals.com

Table 1: Influence of Pyrimidine Ring Substitutions on Biological Activity in Analogous Systems

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference Compound Class |

| 4 | Amino | Essential for inhibitory activity | Pyrrolo[2,3-d]pyrimidines |

| 4 & 6 | Aryl groups | Crucial for bone anabolic activity | Pyrimidine derivatives |

| 5 | Various | Can enhance inhibitory activity | Pyrrolo[2,3-d]pyrimidines |

Variations in the Furan (B31954) Moiety and its Regioisomeric Attachment Point

The furan ring, a five-membered aromatic heterocycle, is a common feature in many biologically active molecules. Its electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in drug design.

Impact of Furan Isomerism (e.g., furan-2-yl vs. furan-3-yl) on Overall Molecular Behavior

While direct comparative studies on 4-chloro-2-(furan-3-yl)pyrimidine versus its furan-2-yl counterpart are not extensively documented in the provided search results, the principle of regioisomeric effects is well-established in medicinal chemistry. For example, in the development of furo[2,3-d]pyrimidine (B11772683) derivatives as EGFR inhibitors, the fusion pattern of the furan and pyrimidine rings was a critical determinant of activity and selectivity. nih.gov This demonstrates that the relative orientation of the furan and pyrimidine systems is a key factor in molecular recognition.

The electronic nature of the furan ring also differs between the 2- and 3-positions. The furan-2-yl group is generally more electron-rich and can engage in different types of electronic interactions compared to the furan-3-yl group. These differences can affect the molecule's reactivity, metabolic stability, and its interactions with target proteins.

Role of the Chloro Substituent in Modulating Molecular Interactions and Reactivity

The chlorine atom at the 4-position of the pyrimidine ring is a key functional group that significantly influences the molecule's chemical and biological properties. Halogens, particularly chlorine, are frequently incorporated into drug molecules to enhance their biological activity and improve pharmacokinetic properties. nih.gov

The chloro group is a moderately electron-withdrawing substituent, which can influence the electron density of the pyrimidine ring. This can affect the pKa of the molecule and its ability to participate in hydrogen bonding. More importantly, the chloro group at position 4 makes this position susceptible to nucleophilic substitution reactions. rsc.orgacs.org This provides a convenient synthetic handle for the introduction of a wide variety of other functional groups, allowing for the systematic exploration of the SAR at this position.

Furthermore, the presence of a chlorine atom can enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target. However, it can also influence the molecule's metabolic profile, potentially leading to the formation of reactive metabolites.

Conformational Analysis and its Implications for Ligand-Target Interactions

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. cwu.edu For a molecule like this compound, the relative orientation of the furan and pyrimidine rings is a key conformational feature.

The rotation around the single bond connecting the furan and pyrimidine rings can lead to different spatial arrangements. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to model these conformations and estimate their relative energies. cwu.edunih.gov The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions between the two ring systems.

The conformation of the molecule has direct implications for its ability to bind to a biological target. The binding site of a protein has a specific three-dimensional shape, and a ligand must adopt a complementary conformation to bind effectively. Understanding the conformational preferences of this compound and its analogues is therefore crucial for rational drug design. By designing molecules that are pre-organized in the bioactive conformation, it is possible to improve binding affinity and reduce the entropic penalty of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchpublish.com These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govthieme-connect.comtandfonline.com

In a typical QSAR study, a set of molecules with known biological activities (the training set) is used to develop a model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the molecule's steric, electronic, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to find a correlation between the descriptors and the biological activity. nih.govnih.gov

For a series of this compound analogues, a QSAR model could be developed to predict their activity based on descriptors that capture the properties of the substituents on the pyrimidine ring and any modifications to the furan moiety. The quality of a QSAR model is assessed using various statistical parameters, including the squared correlation coefficient (R²), the root mean square error (RMSE), and the cross-validated R² (Q²). nih.govnih.gov A robust and predictive QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Table 2: Key Parameters in QSAR Model Evaluation

| Parameter | Description | Ideal Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the biological activity that is predictable from the molecular descriptors. | Close to 1 |

| RMSE (Root Mean Square Error) | Measures the average difference between the predicted and experimental activity values. | As low as possible |

| Q² (Cross-validated R²) | A measure of the predictive power of the model, assessed by leaving out a portion of the data during model building and then predicting it. | High (typically > 0.5 for a good model) |

Applications of 4 Chloro 2 Furan 3 Yl Pyrimidine As a Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

4-Chloro-2-(furan-3-yl)pyrimidine is a pivotal starting material for the synthesis of intricate heterocyclic systems. researchgate.net The presence of the chloro substituent at the 4-position of the pyrimidine (B1678525) ring renders it susceptible to nucleophilic substitution reactions, a common strategy for introducing molecular diversity. researchgate.netthieme.de This reactivity allows for the facile introduction of various functional groups and the construction of more complex molecular frameworks.

The furan (B31954) ring, on the other hand, can participate in various cycloaddition and rearrangement reactions, further expanding the synthetic possibilities. The strategic placement of these two reactive sites on a single molecular scaffold provides chemists with a powerful tool for the construction of novel heterocyclic compounds. For instance, the pyrimidine-furan scaffold can be elaborated through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to introduce aryl, alkynyl, and amino substituents, respectively. nih.govnih.gov These reactions are instrumental in building molecular complexity and accessing a broad range of chemical space.

Precursor in the Synthesis of Fused Pyrimidine Systems

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused pyrimidine systems. eurjchem.comnih.gov These bicyclic and polycyclic heterocycles are of great interest due to their prevalence in biologically active molecules. The chlorine atom at the C4 position acts as a convenient leaving group, facilitating intramolecular cyclization reactions to form fused ring systems.

Synthesis of Furo[2,3-d]pyrimidines

The furan and pyrimidine rings within the this compound scaffold can be strategically manipulated to construct furo[2,3-d]pyrimidines. nih.govnih.gov This is typically achieved through an intramolecular cyclization reaction where a nucleophile, often introduced at the C5 position of the pyrimidine ring, attacks the furan ring. The resulting furo[2,3-d]pyrimidine (B11772683) core is a key structural motif in a variety of compounds with potential therapeutic applications. nih.govresearchgate.net

For example, a common synthetic route involves the introduction of a suitable functional group at the C5 position of the pyrimidine, which can then undergo a ring-closing reaction with the adjacent furan ring. This strategy provides a direct and efficient method for accessing the furo[2,3-d]pyrimidine scaffold. nih.gov

Synthesis of Pyrido[2,3-d]pyrimidines

The synthesis of pyrido[2,3-d]pyrimidines, another important class of fused heterocycles, can also be accomplished using this compound as a starting material. researchgate.netnih.gov These compounds are known for their diverse biological activities. rsc.orgrsc.org The general strategy involves the construction of a pyridine (B92270) ring fused to the pyrimidine core.

One approach involves the reaction of a 4-substituted pyrimidine with a suitable three-carbon unit that can undergo cyclization to form the pyridine ring. The chloro group at the C4 position can be displaced by a nucleophile, which then participates in the ring-forming reaction. For instance, a Michael addition reaction followed by cyclization is a common method for constructing the pyrido[2,3-d]pyrimidine (B1209978) framework. nih.gov

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines, which are bioisosteres of purines, are another class of fused heterocycles that can be synthesized from this compound. nih.govmdpi.com These compounds have garnered significant attention in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents. nih.govresearchgate.net

The synthesis of thieno[2,3-d]pyrimidines often involves the construction of a thiophene (B33073) ring fused to the pyrimidine core. nih.govrsc.org A common strategy is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyano-containing active methylene (B1212753) compound and elemental sulfur. By starting with a functionalized this compound, it is possible to construct the thiophene ring and subsequently form the thieno[2,3-d]pyrimidine (B153573) system.

Role in Cascade Reactions and Multicomponent Synthesis (MCRs)

This compound is an excellent substrate for cascade reactions and multicomponent reactions (MCRs), which are highly efficient synthetic strategies for the construction of complex molecules in a single step. researchgate.netrsc.org These reactions involve a series of sequential transformations that occur in a single pot, avoiding the need for isolation and purification of intermediates.

The reactivity of the chloro and furan moieties allows for the design of elegant cascade sequences. For example, a nucleophilic substitution at the C4 position can trigger a subsequent intramolecular cyclization onto the furan ring, leading to the rapid assembly of fused heterocyclic systems. MCRs involving this compound, an aldehyde, and an isocyanide (an Ugi or Passerini reaction) can generate a high degree of molecular diversity in a single operation. nih.govnih.gov These strategies are particularly valuable in the context of drug discovery and the generation of compound libraries for high-throughput screening. mdpi.comresearchgate.net

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Pyrimidine-Furan Scaffold

The pyrimidine-furan scaffold inherent in this compound is an ideal starting point for diversity-oriented synthesis (DOS). cam.ac.ukscispace.com DOS aims to generate structurally diverse collections of small molecules that can be used to probe biological systems and identify new drug leads. researchgate.netnih.gov The ability to functionalize both the pyrimidine and furan rings, as well as to construct fused systems, provides a multitude of opportunities for creating diverse molecular architectures. cam.ac.uk

A typical DOS strategy might involve a branching reaction pathway where this compound is subjected to a variety of reaction conditions to generate a range of different products. For example, nucleophilic substitution at the C4 position with a library of different nucleophiles can generate a collection of compounds with diverse appendages. chemicalbook.com Subsequent reactions, such as cycloadditions or cross-coupling reactions, can then be used to further diversify the molecular scaffolds. nih.govmdpi.com This approach allows for the rapid exploration of a large area of chemical space, increasing the probability of discovering compounds with novel biological activities.

Future Perspectives and Emerging Research Directions

Advancements in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve hazardous solvents and toxic reagents. rasayanjournal.co.in The principles of green chemistry are increasingly being applied to mitigate these environmental and health concerns, focusing on the development of more sustainable synthetic routes. rasayanjournal.co.inpowertechjournal.com These approaches aim to increase reaction yields, reduce waste, shorten reaction times, and simplify work-up procedures. rasayanjournal.co.in

Future research into the synthesis of 4-Chloro-2-(furan-3-yl)pyrimidine is expected to incorporate a variety of green techniques that have proven effective for other pyrimidine compounds. These include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates and improve yields, often with reduced by-product formation. rasayanjournal.co.infrontiersin.org The use of microwave irradiation provides efficient and controlled heating, leading to faster completion of reactions compared to conventional methods. frontiersin.org

Ultrasonic Synthesis: The application of ultrasound can enhance chemical reactivity by generating localized high temperatures and pressures through acoustic cavitation, leading to higher yields and shorter reaction times. rasayanjournal.co.in

Solvent-Free or Green Solvent Reactions: Conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids minimizes the use and disposal of hazardous organic solvents. rasayanjournal.co.infrontiersin.org For instance, a one-pot reaction of barbituric acid, an aldehyde, and urea (B33335) or thiourea (B124793) has been successfully carried out in an aqueous medium to produce pyrimido[4,5-d]pyrimidines with high purity and yield. frontiersin.org

Catalytic Approaches: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Research is ongoing to find effective catalysts for pyrimidine synthesis that can be easily separated from the reaction mixture and reused, thus reducing waste. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. rasayanjournal.co.in

A comparative overview of traditional versus green synthesis approaches for pyrimidine derivatives is presented below.

| Feature | Traditional Synthesis Methods | Green Chemistry Approaches |

| Solvents | Often use hazardous organic solvents (e.g., chloroform). google.com | Emphasize solvent-free conditions or the use of green solvents like water. frontiersin.org |

| Reagents | May involve toxic and corrosive reagents. rasayanjournal.co.in | Utilize less hazardous or renewable starting materials. |

| Energy Consumption | Typically require prolonged heating using conventional methods. | Employ energy-efficient techniques like microwave or ultrasound irradiation. rasayanjournal.co.in |

| Reaction Time | Can be lengthy, spanning several hours or even days. nih.gov | Significantly shorter reaction times are often achieved. rasayanjournal.co.in |

| Yield & Purity | Yields may not be optimal, and purification can be extensive. google.com | Generally result in higher yields and purer products, simplifying work-up. rasayanjournal.co.in |

| Waste Generation | Often produce a significant amount of by-products and waste. | Designed to be atom-economical, minimizing waste generation. rasayanjournal.co.in |

The adoption of these green chemistry principles is anticipated to lead to more economically and environmentally sustainable methods for the industrial-scale production of this compound.

Integration with Flow Chemistry Methodologies for Enhanced Efficiency

Flow chemistry, the process of performing chemical reactions in a continuous stream rather than in a batch reactor, is emerging as a powerful tool for chemical synthesis, including in the pharmaceutical industry. youtube.comacs.org This methodology offers numerous advantages over traditional batch processing, such as precise control over reaction parameters, improved safety, and seamless scalability. youtube.com

The integration of flow chemistry for the synthesis of this compound could offer significant benefits:

Enhanced Control and Reproducibility: Flow reactors allow for precise control over stoichiometry, reaction time, temperature, and mixing, leading to highly reproducible results with minimal batch-to-batch variation. youtube.com

Improved Safety: The small reaction volumes at any given time in a flow system reduce the hazards associated with handling highly reactive or unstable intermediates and exothermic reactions. youtube.comacs.org

Increased Reaction Rates: Reactions can often be conducted at temperatures above the solvent's boiling point due to the pressurized nature of flow systems, which can significantly increase reaction rates. youtube.com

Efficient Scale-Up: Scaling up production in a flow system is achieved by running the system for a longer duration or by using parallel reactors, avoiding the need for re-optimization that is often required when scaling up batch reactions. youtube.com

Automation and High-Throughput Synthesis: Flow chemistry setups can be automated to enable the rapid synthesis of libraries of compounds for screening purposes, accelerating the drug discovery process. youtube.com

A comparison of key aspects of batch versus flow chemistry highlights the potential advantages of the latter for synthesizing complex molecules.

| Aspect | Batch Chemistry | Flow Chemistry |

| Reactor | Reactions are carried out in a single vessel (e.g., round-bottom flask). youtube.com | Reactions occur in a continuous stream within a tube or microreactor. mdpi.com |

| Mixing | Can be inconsistent, leading to local concentration and temperature gradients. | Mixing is typically rapid and highly efficient. youtube.com |

| Heat Transfer | The surface-area-to-volume ratio decreases with scale, making heat transfer less efficient. youtube.com | A high surface-area-to-volume ratio allows for excellent heat transfer and temperature control. youtube.com |

| Safety | Large volumes of reactants and solvents can pose significant safety risks. | The small internal volume of the reactor minimizes the risk of runaway reactions. youtube.com |

| Scalability | Scaling up often requires significant process redevelopment. | Production is scaled by extending run time or "numbering-up" reactors. youtube.com |

The application of flow chemistry is expected to revolutionize the synthesis of this compound, enabling more efficient, safer, and scalable production.

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel synthetic methods and catalytic systems is crucial for accessing new chemical space and improving the efficiency of existing transformations. For this compound, future research is likely to focus on discovering new reaction pathways and more effective catalysts.

One area of exploration is the use of different starting materials and synthetic strategies. For example, the synthesis of related 4-chloro-2-(trichloromethyl)pyrimidines has been achieved through an acylation/cyclization-chlorination process, demonstrating the potential for multi-step one-pot reactions. thieme.deresearchgate.net The development of similar streamlined processes for this compound could significantly improve synthetic efficiency.

The discovery and application of novel catalysts also represent a significant research frontier. While traditional catalysts are often effective, there is a drive towards developing more sustainable and efficient alternatives. Recent research in pyrimidine synthesis has highlighted the potential of various catalytic systems:

| Catalytic System | Description | Potential Application for this compound |

| Organocatalysts | Small organic molecules that can catalyze reactions without the need for a metal. | Could offer a metal-free, and therefore less toxic, pathway for the synthesis. |

| Nanocatalysts | Catalysts based on nanoparticles, which often exhibit high activity and selectivity due to their large surface area. | Could lead to higher yields and easier catalyst recovery and reuse. |

| Biocatalysts (Enzymes) | The use of enzymes to catalyze specific reactions under mild conditions. | Could enable highly selective and environmentally friendly synthesis steps. |

| Photoredox Catalysts | Catalysts that are activated by light to promote chemical reactions. | Could open up new reaction pathways that are not accessible through traditional thermal methods. |

| Dual Catalytic Systems | The use of two different catalysts to promote a sequence of reactions in a single pot. | Could enable the construction of the this compound core in a more convergent and efficient manner. |

Furthermore, the exploration of C-H activation reactions could provide a more direct and atom-economical way to synthesize substituted pyrimidines, by functionalizing the pyrimidine or furan (B31954) ring without the need for pre-functionalized starting materials. The development of such methods for this compound would represent a significant advancement in its synthesis.

Advanced Applications in Material Science and Supramolecular Chemistry

While the primary focus for many pyrimidine derivatives is in medicinal chemistry, their unique electronic and structural properties also make them attractive candidates for applications in material science and supramolecular chemistry. rasayanjournal.co.in The pyrimidine ring system, with its nitrogen atoms, can participate in hydrogen bonding and metal coordination, making it a valuable building block for creating complex, functional architectures.

Future research may explore the potential of this compound in the following areas:

Organic Electronics: Pyrimidine derivatives with extended conjugation have been suggested for use in molecular wires and light-emitting devices. rasayanjournal.co.in The combination of the electron-deficient pyrimidine ring and the electron-rich furan ring in this compound could give rise to interesting photophysical and electronic properties, making it a candidate for use in organic semiconductors or organic light-emitting diodes (OLEDs). The potential for this class of compounds in organic electronics is an active area of research. chemicalbook.com

Supramolecular Assemblies: The ability of the pyrimidine core to form predictable, non-covalent interactions can be exploited to construct self-assembling supramolecular structures. nih.gov These assemblies have potential applications in areas such as drug delivery, sensing, and catalysis. The specific substitution pattern of this compound could be used to direct the formation of novel supramolecular architectures with tailored properties.

Functional Polymers: The incorporation of this compound as a monomer into polymers could lead to new materials with unique thermal, electronic, or recognition properties. The chlorine atom provides a reactive handle for further functionalization of the polymer chain.

Ligands for Catalysis: The nitrogen atoms in the pyrimidine ring and the oxygen atom in the furan ring can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in the design of new metal complexes for catalysis.

The exploration of these advanced applications will require a multidisciplinary approach, combining organic synthesis with materials science, physical chemistry, and computational modeling to fully unlock the potential of this compound beyond its current applications.

Q & A

Basic: What are the critical structural features of 4-Chloro-2-(furan-3-yl)pyrimidine, and how do they influence its reactivity and biological interactions?

The compound’s pyrimidine core is substituted with a chloro group at position 4 and a furan-3-yl group at position 2. The chloro group enhances electrophilic substitution reactivity, while the furan ring’s electron-rich π-system enables interactions with biological targets like enzymes or DNA. These structural motifs are common in bioactive pyrimidine derivatives, where chloro groups improve metabolic stability, and heteroaromatic rings (e.g., furan) facilitate binding via π-π stacking or hydrogen bonding .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR can confirm substituent positions and purity. For example, furan protons typically resonate at δ 6.5–7.5 ppm, while pyrimidine protons appear upfield .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for determining crystal structures, especially to resolve bond angles and intermolecular interactions. This is critical for validating computational docking models .

- High-Performance Liquid Chromatography (HPLC): To assess purity, reverse-phase HPLC with UV detection is recommended, using C18 columns and acetonitrile/water gradients .

Advanced: How can synthetic routes for this compound be optimized to maximize yield and purity?

- Multi-Step Synthesis: Start with a pyrimidine precursor (e.g., 2-aminopyrimidine) and introduce substituents via nucleophilic aromatic substitution. For example, furan-3-yl groups can be added using Pd-catalyzed cross-coupling reactions .

- Reaction Optimization: Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalysts (e.g., CuI for Ullmann coupling). Yields >70% are achievable with microwave-assisted synthesis, reducing reaction time .

- Purification: Use column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Advanced: How can discrepancies between computational docking predictions and experimental binding assays for this compound be resolved?

- Validation of Docking Models: Use crystallographic data (e.g., from SHELXL-refined structures) to refine force field parameters in software like AutoDock Vina. Adjust for solvent effects and protonation states of the pyrimidine ring .

- Experimental Follow-Up: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities. For instance, pyrimidine derivatives with furan substituents may show unexpected selectivity due to hydrophobic pocket interactions in target proteins .

Advanced: What metabolic studies inform the design of derivatives with improved pharmacokinetic profiles?

- Hepatic Metabolism Analysis: Use in vitro CYP450 assays to identify major metabolites. For example, furan rings may undergo oxidation to diketones, which can be mitigated by introducing electron-withdrawing groups .

- Blood-Brain Barrier (BBB) Penetration: Microdialysis studies in animal models (e.g., rats) can assess CNS availability. Derivatives with logP values ~2.5–3.5 (calculated via HPLC) show optimal BBB penetration .

- Stability Enhancements: Replace labile substituents (e.g., methyl groups) with trifluoromethyl or halogens to reduce oxidative degradation .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Chlorinated pyrimidines may cause irritation .

- Waste Disposal: Segregate halogenated waste in designated containers. Collaborate with certified waste management services for incineration or chemical neutralization .

- Ventilation: Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas during deprotection steps) .

Advanced: How does the electronic nature of substituents affect the compound’s reactivity in cross-coupling reactions?

- Electron-Deficient Pyrimidine Core: The chloro group at position 4 activates the pyrimidine ring for SNAr reactions. Furan-3-yl groups, being electron-rich, direct electrophilic attacks to position 5 of the pyrimidine .

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura coupling with boronic acids, while Buchwald-Hartwig amination requires Pd₂(dba)₃/Xantphos for C–N bond formation .

Advanced: What strategies are employed to analyze conflicting biological activity data across different cell lines?

- Dose-Response Curves: Perform MTT assays across multiple cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values. Normalize data using housekeeping genes (e.g., GAPDH) to account for variability .